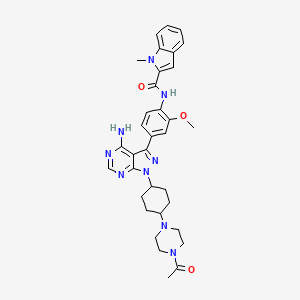![molecular formula C13H20N2O2 B1664322 N-[5-(4-aminophenoxy)pentyl]acetamide CAS No. 100800-28-0](/img/structure/B1664322.png)
N-[5-(4-aminophenoxy)pentyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-aminophenoxy)pentyl]acetamide typically involves the reaction of p-aminophenol with 5-bromopentylamine to form the intermediate N-(5-(p-aminophenoxy)pentyl)amine . This intermediate is then reacted with acetic anhydride to yield the final product .
Industrial Production Methods: the general approach involves large-scale synthesis using the same synthetic routes as described above, with optimization for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones , while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
N-[5-(4-aminophenoxy)pentyl]acetamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-[5-(4-aminophenoxy)pentyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
- N-[5-(4-aminophenoxy)pentyl]acetamide2-PHENOXY-
- N-[5-(4-aminophenoxy)pentyl]acetamide2-PHENYL-
- N-[5-(4-aminophenoxy)pentyl]acetamide2-CYANO-
Uniqueness: N-[5-(4-aminophenoxy)pentyl]acetamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets and pathways. This makes it particularly valuable in research focused on enzyme interactions and therapeutic applications .
Eigenschaften
CAS-Nummer |
100800-28-0 |
|---|---|
Molekularformel |
C13H20N2O2 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
N-[5-(4-aminophenoxy)pentyl]acetamide |
InChI |
InChI=1S/C13H20N2O2/c1-11(16)15-9-3-2-4-10-17-13-7-5-12(14)6-8-13/h5-8H,2-4,9-10,14H2,1H3,(H,15,16) |
InChI-Schlüssel |
YHDVDCPJJDZPMQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCCCCOC1=CC=C(C=C1)N |
Kanonische SMILES |
CC(=O)NCCCCCOC1=CC=C(C=C1)N |
Aussehen |
Solid powder |
Key on ui other cas no. |
100800-28-0 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Acetamide, N-(5-(p-aminophenoxy)pentyl)- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1664243.png)

![N-[1-[(Z)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B1664245.png)

![Phenylmethyln-[(2S)-1-[[(2S,4S)-3-hydroxy-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-di(phenyl)pentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B1664247.png)
![L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-](/img/structure/B1664250.png)

![N-[(5R)-6-[[(2S)-1-[[(2S,5R)-5-acetamido-2-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-naphthalen-2-yl-4-oxohexanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-amino-6-oxohexyl]pyridine-3-carboxamide](/img/structure/B1664252.png)


![3'-(Trifluoromethyl)-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxamide](/img/structure/B1664259.png)
![1-[4-[5-(4-fluorophenoxy)furan-2-yl]but-3-yn-2-yl]-1-hydroxyurea](/img/structure/B1664260.png)

